3-Hydroxy-3-methyl-1-decene
Description
3-Hydroxy-3-methyl-1-decene (C₁₁H₂₂O) is a monounsaturated aliphatic alcohol with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon of a 10-carbon chain. Such compounds are typically investigated for their applications in organic synthesis, polymer chemistry, or as intermediates in fragrance and pharmaceutical industries.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyldec-1-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-10-11(3,12)5-2/h5,12H,2,4,6-10H2,1,3H3 |
InChI Key |
SJVVJZFWUAMYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds with analogous functional groups, chain lengths, or substitution patterns. Key examples from the evidence include:
2-Decene, 2-methyl- (CAS 23381-92-2)
- Molecular Formula : C₁₁H₂₂ (vs. C₁₁H₂₂O for the target compound).
- Key Differences : Lacks the hydroxyl group, resulting in lower polarity and reduced hydrogen-bonding capacity.
- Physical Properties : Lower molecular weight (154.29 g/mol vs. ~170 g/mol for 3-Hydroxy-3-methyl-1-decene) and likely lower boiling point due to the absence of polar interactions.
- Safety Profile : Classified as a skin and eye irritant; first aid measures emphasize rinsing with water and medical consultation .
3-Hexene, 1-[[(2-methyl-2-propen-1-yl)oxy]- (3Z)- (CAS 292605-05-1)
- Molecular Formula : C₁₀H₁₈O (vs. C₁₁H₂₂O).
- Key Differences : Shorter carbon chain (6 carbons vs. 10 carbons) and an ether (-O-) linkage instead of a hydroxyl group.
- Reactivity : The ether group may confer different reactivity patterns, such as resistance to nucleophilic attack compared to the hydroxyl group in the target compound.
- Molecular Weight : 154.25 g/mol, significantly lower than the target compound .
3-Methyleneclyclohexene (CAS 1888-90-0)
- Molecular Formula : C₇H₁₀ (vs. C₁₁H₂₂O).
- Key Differences : Cyclic structure with a methylene (=CH₂) group, leading to distinct stereoelectronic properties.
Data Table: Comparative Analysis
Research Findings and Implications
- Hydroxyl Group Impact: The presence of -OH in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 2-methyl-2-decene. However, its long hydrocarbon chain may limit aqueous solubility relative to shorter-chain alcohols .
- Synthetic Utility : The compound’s dual functional groups (-OH and alkene) make it a candidate for controlled oxidation or polymerization reactions, contrasting with ether-containing analogs that may prioritize stability .
- Toxicity Considerations : While direct data is unavailable, structurally similar alkenes (e.g., 2-methyl-2-decene) require precautions against inhalation and dermal exposure, suggesting comparable safety protocols for the target compound .
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